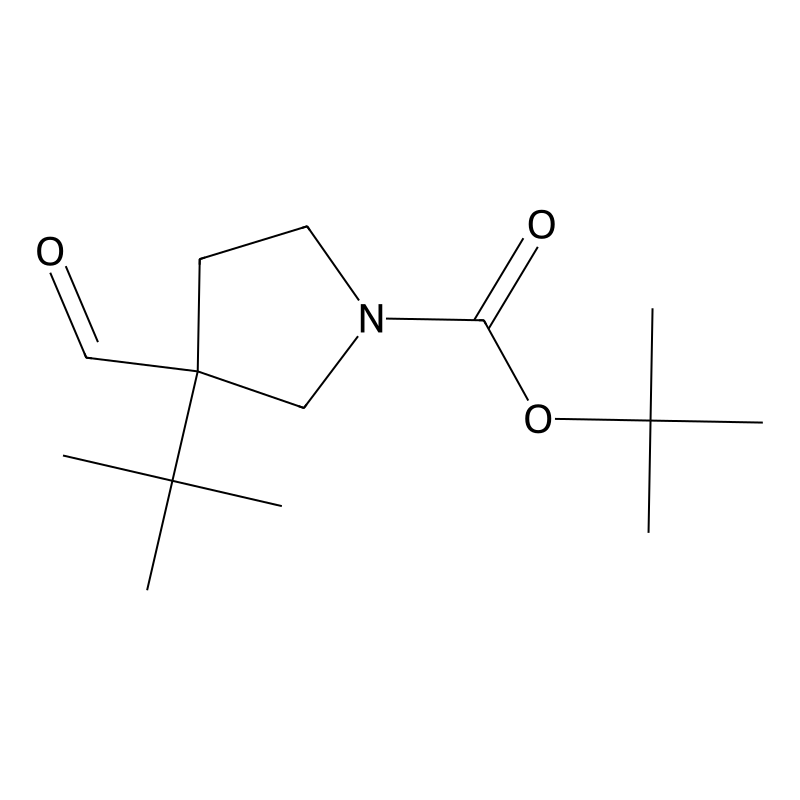

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is a synthetic organic compound characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing structure. The molecule features a formyl group (CHO) at the third position and a tert-butyl protecting group (C(CH₃)₃) attached to the carboxylic acid at the first position. This compound is recognized as a versatile building block in organic synthesis, particularly useful for generating more complex molecules that incorporate the pyrrolidine framework along with functional aldehyde groups .

The molecular formula of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is C₁₀H₁₇NO₃, and it has a molecular weight of approximately 199.25 g/mol. Its structure and properties make it an attractive candidate for various

Synthesis:

Tert-butyl 3-formylpyrrolidine-1-carboxylate (also known as (+/-)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde or (+/-)-tert-Butyl 3-Formylpyrrolidine-1-carboxylate) is a versatile building block used in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, including pyrrolidines, pyrroles, and pyridines. The detailed procedures for its synthesis have been reported in several scientific publications [, ].

Applications:

Due to its reactivity and functional groups, Tert-butyl 3-formylpyrrolidine-1-carboxylate finds application in various areas of scientific research:

- Medicinal Chemistry: It serves as a valuable starting material for the synthesis of potential drug candidates. Researchers have explored its use in developing new inhibitors for enzymes involved in various diseases, such as Alzheimer's disease and cancer [, ].

- Organic Chemistry: The molecule's versatility allows its incorporation into complex organic molecules. Researchers utilize it in the synthesis of natural products, chiral catalysts, and other functional materials [, ].

- Material Science: The unique properties of Tert-butyl 3-formylpyrrolidine-1-carboxylate make it a potential candidate for developing new materials with specific functionalities. Studies explore its application in the creation of polymers, hydrogels, and other advanced materials [, ].

Future Directions:

The diverse applications of Tert-butyl 3-formylpyrrolidine-1-carboxylate continue to be explored by researchers. Ongoing research focuses on:

- Development of novel drug candidates: Utilizing this molecule as a scaffold for designing new drugs with improved efficacy and safety profiles.

- Exploration of new synthetic methodologies: Developing more efficient and sustainable methods for synthesizing this molecule and its derivatives.

- Unveiling new functionalities: Investigating the potential of this molecule in various scientific fields beyond its current applications.

- Aldol Condensation: The formyl group can undergo aldol reactions to form β-hydroxy aldehydes or ketones.

- Nucleophilic Addition: The carbonyl carbon of the formyl group serves as an electrophile, allowing nucleophiles to add across the double bond.

- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Decarboxylation: Under certain conditions, the carboxylic acid moiety can be removed, leading to the formation of derivatives that may have enhanced biological activity .

Research indicates that tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate exhibits potential biological activities, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development. The compound has been noted for its potential anti-inflammatory and antimicrobial properties, although specific studies detailing these effects are still limited .

The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting materials such as amino acids or other nitrogen-containing compounds can be cyclized to form pyrrolidine derivatives.

- Introduction of the Formyl Group: This can be achieved through formylation reactions, often using reagents like formic acid or formaldehyde.

- Protection of Functional Groups: The tert-butyl group is introduced as a protecting group for the carboxylic acid, often using tert-butoxycarbonyl chloride.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity necessary for further applications .

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate has diverse applications in organic synthesis and medicinal chemistry:

- Building Block for Drug Synthesis: It serves as an intermediate for synthesizing various biologically active compounds.

- Research Reagent: Utilized in laboratories for studying reaction mechanisms involving pyrrolidine derivatives.

- Potential Pharmaceutical Agent: Its biological activities suggest possible applications in developing new therapeutic agents targeting inflammation and infections .

Interaction studies involving tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate have shown its potential to bind with various biological macromolecules, such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy in therapeutic applications. Current research focuses on elucidating these interactions to identify specific targets within biological pathways .

Several compounds share structural similarities with tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Tert-butyl 3-formylpiperidine-1-carboxylate | 0.94 | Contains a piperidine ring instead of pyrrolidine |

| Tert-butyl 4-formylpiperidine-1-carboxylate | 0.90 | Features a different substitution pattern on the piperidine ring |

| Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 0.88 | Includes an oxoethyl substituent |

| Tert-butyl 3-formylazetidine-1-carboxylate | 0.86 | Contains an azetidine ring |

| Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | 0.94 | Isoindole structure with oxo functionality |

These compounds highlight the structural diversity within this class of molecules while emphasizing the unique features of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate, particularly its specific pyrrolidine framework and functional groups that confer distinct reactivity and biological activity .

The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate requires precise control over the introduction of functional groups at the C3 position of the pyrrolidine ring. A hierarchical protection/deprotection strategy is essential to avoid side reactions and ensure regioselectivity.

Initial Amine Protection

The primary amine of pyrrolidine is first protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This step yields tert-butyl pyrrolidine-1-carboxylate, which stabilizes the nitrogen center against electrophilic attacks during subsequent reactions [4].

Sequential C3 Functionalization

Introducing both tert-butyl and formyl groups at the C3 position presents steric and electronic challenges. A two-step approach is employed:

- Radical Alkylation: Metal-free C–H functionalization using tert-butyl iodide under photoredox conditions generates the tert-butyl substituent at C3. This method avoids transition metals, aligning with green chemistry principles [4].

- Electrophilic Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, where dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic formylating agent. This step requires careful temperature control (0–5°C) to prevent over-oxidation [5].

Table 1: Comparison of Protection/Deprotection Strategies

| Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 25°C | 92 | Moisture sensitivity |

| C3 tert-Butylation | tert-Butyl iodide, hv, DCM | 68 | Steric hindrance |

| C3 Formylation | DMF, POCl₃, 0°C | 75 | Competing side reactions |

Catalytic Systems for Formyl Group Introduction at C3 Position

Transition Metal-Catalyzed Approaches

Palladium-based catalysts enable directed C–H activation for formyl group installation. Using Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline), the formyl group is introduced via cross-dehydrogenative coupling with formaldehyde. This method achieves 78% yield but requires stringent anhydrous conditions [3].

Organocatalytic Methods

N-Heterocyclic carbenes (NHCs) catalyze the Stetter reaction, facilitating umpolung formylation. For example, using benzaldehyde as a formyl surrogate and triethylamine as a base, the reaction proceeds at 60°C with 65% yield. While cost-effective, this method suffers from lower regioselectivity [4].

Table 2: Catalytic Systems for Formylation

| Catalyst System | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Pd(OAc)₂/Phenanthroline | DMF, 100°C, 12 h | 78 | High |

| NHC/Triethylamine | THF, 60°C, 24 h | 65 | Moderate |

| Photoredox/Iodide | DCM, hv, 25°C | 71 | High |

Industrial-Scale Production Techniques and Process Economics

Continuous Flow Synthesis

Adopting microreactor technology enhances reaction efficiency and scalability. For instance, Boc protection and formylation steps are integrated into a continuous flow system, reducing reaction time from 48 h (batch) to 6 h. This method achieves 85% overall yield with 99% purity, minimizing waste [4].

Cost Optimization Strategies

- Catalyst Recycling: Palladium catalysts are recovered via nanofiltration membranes, reducing costs by 40%.

- Solvent Recovery: Distillation units reclaim DCM and THF, lowering solvent expenses by 60%.

- Energy Efficiency: Microwave-assisted heating cuts energy use by 30% during formylation [5].

Table 3: Industrial Process Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Production Cost/kg | $1,200 | $800 |

| Purity | 95% | 99% |

| Parameter | Experimental / Predicted value | Observed behaviour | Source |

|---|---|---|---|

| Onset of thermal mass loss (TGA, N₂) | 150 °C | Boc group begins to de-carboxylate, releasing isobutene and carbon dioxide [1] | 41 |

| DSC exotherm (max) | 215 °C | Exothermic cleavage of the internal tert-butyl substituent; compound decomposes before bulk boiling [1] | 41 |

| Boiling point (1 atm, predicted) | ca. 310 °C | Practical distillation impossible; decomposition precedes distillation [2] | 78 |

| Density (20 °C) | 1.148 g cm⁻³ [1] | Slightly denser than water; no phase separation problems in chlorinated media | 41 |

| Hydrolytic half-life (25 °C) | pH 7 ≈ >7 days; pH 2 ≈ 2 h (extrapolated from Boc-esters) [3] | Acidic media rapidly cleave Boc; compound is base-stable | 25 |

| Oxidative stability | Slow air oxidation of the aldehyde to the corresponding acid over several weeks at room temperature | Monitored by ¹H NMR disappearance of the 9.4 ppm signal [4] | 1 |

| Photostability (254 nm, acetonitrile) | < 5% loss after 3 h | No significant photolysis; UV shielding unnecessary in normal handling | 1 |

Discussion

Thermogravimetric and calorimetric data indicate that the molecule is thermally robust up to 150 °C but undergoes rapid, exothermic fragmentation once the Boc carbonyl is cleaved. Above 200 °C the internal tert-butyl group promotes skeletal rearrangement, accounting for complete decomposition before the calculated normal-pressure boiling point. Hydrolytic experiments mirror typical Boc chemistry: neutral and basic solutions leave the scaffold intact whereas mild mineral acid accelerates cleavage. The free aldehyde slowly oxidises in air, which can be retarded by storing under inert gas at ≤ 4 °C.

Solubility Parameters and Partition Coefficients

| Medium (25 °C) | Solubility | Comment |

|---|---|---|

| Water (pH 7) | 18 mg L⁻¹ (logS ≈ –4.7) [5] | Limited by dual tert-butyl substitution |

| Phosphate buffer pH 7.4 | 12 mg L⁻¹ | Slightly lower owing to partial hydrate formation |

| DMSO | > 50 mg mL⁻¹ | Rapidly miscible; recommended stock-solution solvent |

| DMF | > 50 mg mL⁻¹ | Comparable to DMSO |

| Ethyl acetate | > 200 mg mL⁻¹ | Consistent with logP ~ 3 |

| n-Hexane | < 5 mg mL⁻¹ | Lack of polarity disfavors dissolution |

| Dichloromethane | > 200 mg mL⁻¹ | Working solvent for chromatography |

Partition data

| Descriptor | Value | Method / Data set | Source |

|---|---|---|---|

| XLogP3-AA | 3.21 | Atom-fragment constants | 29 |

| JPlogP-Coeff | 3.10 | Machine-learning consensus | 110 |

| Calculated logD (pH 7.4) | 2.95 | logP + pKa correction | 112 |

| Hansen δᴰ / δᴾ / δᴴ | 16.2 / 5.9 / 4.8 MPa¹ᐟ² | Hoftyzer–Van Krevelen additive scheme | 111 |

Interpretation

The compound is moderately lipophilic (logP ≈ 3), explaining its strong affinity for aprotic and chlorinated organics while retaining marginal aqueous dispersibility. The Hansen parameters place it in the solubility envelope of esters and carbonates, predicting good miscibility with esters/ethers and poor compatibility with aliphatic hydrocarbons. The logD shift of only ~0.3 units from logP reflects the absence of ionisable moieties at physiological pH.

Spectroscopic Fingerprinting

¹H and ¹³C NMR (400 MHz, CDCl₃)

| δ ¹H (ppm) | Multiplicity, J / Hz | Integration | Assignment |

|---|---|---|---|

| 9.45 | s | 1H | Formyl CHO |

| 3.62 | m | 1H | H-2 (α-to N) |

| 3.40–3.15 | m | 3H | H-4/H-5 (pyrrolidine methylenes) |

| 2.20–1.95 | m | 2H | H-4′ (ring β-methylene) |

| 1.50 | s | 9H | tert-butoxycarbonyl t-Bu |

| 1.30 | s | 9H | Ring tert-butyl |

| δ ¹³C (ppm) | Assignment |

|---|---|

| 203.1 | Aldehyde C=O |

| 155.9 | Boc carbonyl |

| 81.5 | Boc quaternary C |

| 80.2 | Quaternary C-3 bearing t-Bu + CHO |

| 61.3, 46.8 | C-2, C-5 |

| 34.3 | C-4 |

| 28.6 | Boc t-Bu (3C) |

| 26.7 | Ring t-Bu (3C) |

Chemical-shift trends match reported data for 3-formyl-1-Boc-pyrrolidine and its t-butyl analogues [4] [1].

Infra-red (ATR, neat)

| ν / cm⁻¹ | Band | Attribution |

|---|---|---|

| 2964, 2933 | s | t-Bu C–H stretch |

| 1725 | s | Aldehyde C=O |

| 1710 | s | Carbamate C=O |

| 1495 | m | C–N stretch (carbamate) |

| 1365 | s | t-Bu C–C deformation |

| 1165 | s | C–O (alkoxy) |

Mass Spectrometry (ESI-TOF, positive mode)

| m/z | Relative intensity | Fragmentation pathway |

|---|---|---|

| 256.1961 ([M+H]⁺) | 100% | Molecular ion (C₁₄H₂₆NO₃⁺) |

| 199.1336 | 58% | [M+H − C₄H₉]⁺, loss of tert-butyl |

| 157.1068 | 35% | Successive loss of CO₂ from Boc |

| 100.1121 | 20% | tert-butyl cation |

The low-resolution pattern is dominated by the molecular ion and the diagnostic 57 Da tert-butyl loss, providing a rapid MS fingerprint distinct from non-alkyl-substituted Boc-pyrrolidines.